

# Ceftazidime-Avibactam Activity Against KPC-Producing *Klebsiella pneumoniae*: A Technical Guide

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## Introduction

*Klebsiella pneumoniae* carbapenemase (KPC)-producing *Klebsiella pneumoniae* (KPC-Kp) represents a significant global health threat due to its extensive antibiotic resistance, leading to limited treatment options and high mortality rates. The combination of ceftazidime, a third-generation cephalosporin, and avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical therapeutic agent against these challenging pathogens. Avibactam effectively restores the activity of ceftazidime by inhibiting KPC enzymes, which are class A serine β-lactamases. This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity against KPC-Kp, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

## In Vitro Susceptibility of KPC-Producing *Klebsiella pneumoniae* to Ceftazidime-Avibactam

The in vitro activity of ceftazidime-avibactam against KPC-producing *K. pneumoniae* has been extensively evaluated in numerous studies. The data consistently demonstrates potent activity, although resistance can emerge.

Table 1: Ceftazidime-Avibactam (CAZ-AVI) MIC Distribution for KPC-Producing Klebsiella pneumoniae

Study Region/Year	Number of Isolates	CAZ-AVI MIC <sub>50</sub> (µg/mL)	CAZ-AVI MIC <sub>90</sub> (µg/mL)	Susceptibility Rate (%)	Reference
China (pre-2020)	347	1/4	2/4	99.7	[1]
Global (2009-2014)	554	-	-	98.7	[2]
United States (2013)	120	1/4	4/4	-	[3]
China (CR-hvKp)	65	≤1	≤1	100	[4]

Note: Avibactam concentration is fixed at 4 µg/mL. Susceptibility breakpoint is ≤8/4 µg/mL according to CLSI and EUCAST guidelines.[5] CR-hvKp: Carbapenem-resistant hypervirulent Klebsiella pneumoniae.

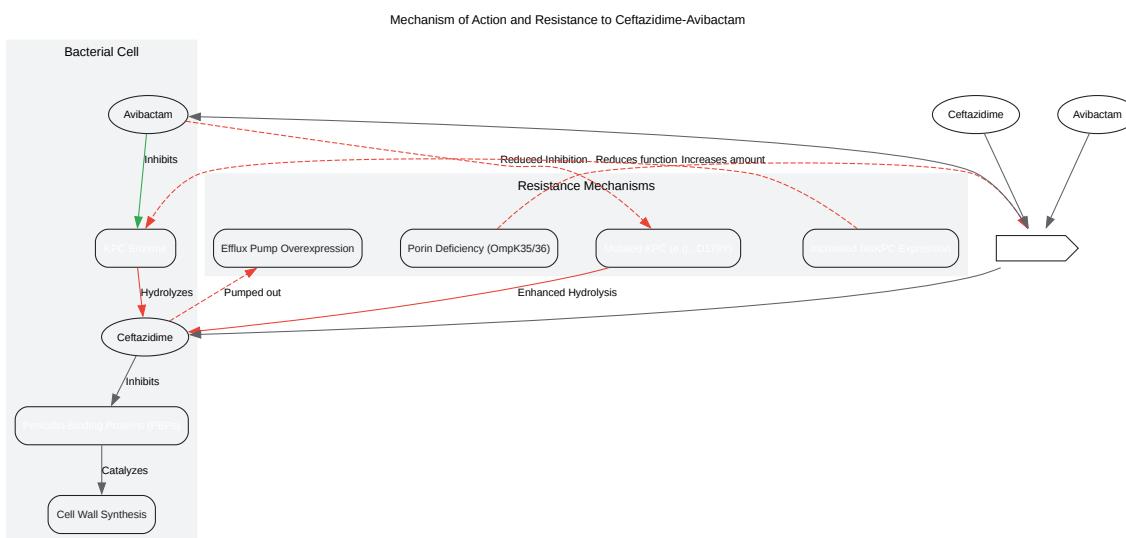
## Mechanisms of Action and Resistance

The primary mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam protects ceftazidime from hydrolysis by KPC enzymes. However, resistance to ceftazidime-avibactam can develop through several mechanisms.

## Key Resistance Mechanisms:

- Mutations in the blaKPC gene: Amino acid substitutions, particularly in the Ω-loop of the KPC enzyme (e.g., D179Y), can enhance ceftazidime hydrolysis or reduce avibactam binding.[6] [7][8] Some mutations can paradoxically restore susceptibility to carbapenems.[7][8]
- Increased blaKPC expression: Higher copy numbers of the blaKPC gene can lead to increased enzyme production, overwhelming the inhibitory effect of avibactam.[8]

- Porin mutations: Deficiencies in outer membrane porins, such as OmpK35 and OmpK36, can reduce the influx of ceftazidime into the bacterial cell.[6][8]
- Efflux pump overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the cell.[8]

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**Fig. 1:** Mechanism of Ceftazidime-Avibactam and Resistance Pathways.

## Experimental Protocols

### Antimicrobial Susceptibility Testing (AST)

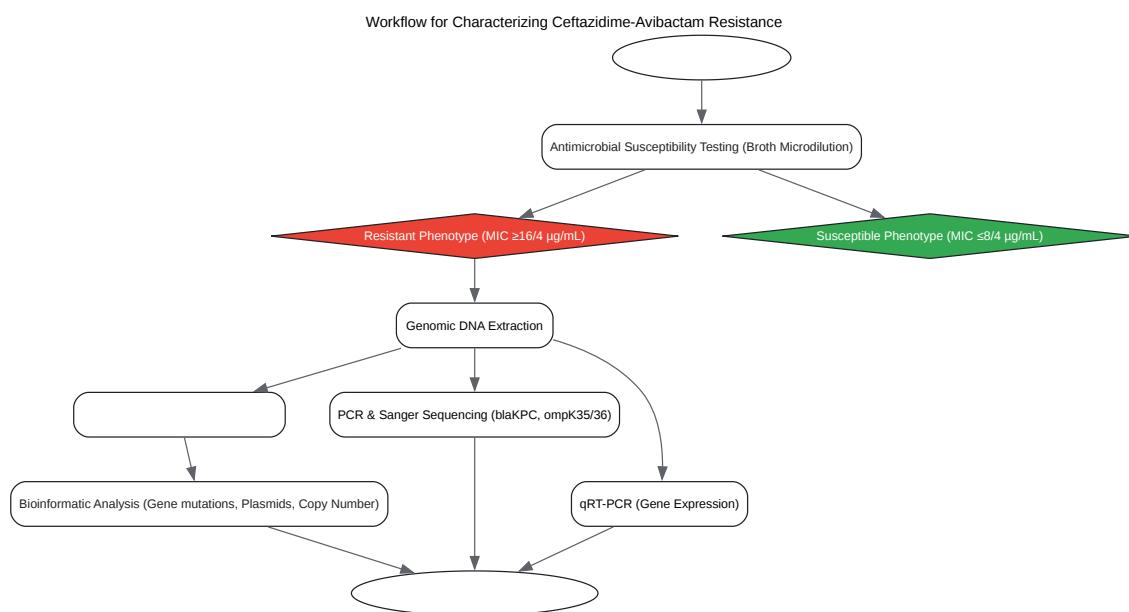
The minimal inhibitory concentrations (MICs) of ceftazidime-avibactam are determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

- Method: Broth microdilution is the reference method.[9][10]
- Media: Cation-adjusted Mueller-Hinton broth.
- Avibactam Concentration: A fixed concentration of 4  $\mu$ g/mL of avibactam is used in combination with twofold serial dilutions of ceftazidime.[3][5]
- Quality Control: *E. coli* ATCC 25922 and *K. pneumoniae* ATCC 700603 are used as quality control strains.[4][10]
- Interpretation: MICs are interpreted based on established clinical breakpoints (e.g., CLSI:  $\leq 8/4$   $\mu$ g/mL for susceptible).[5][10]

### Molecular Characterization of Resistance

Identifying the genetic basis of resistance is crucial for understanding its emergence and spread.

- PCR and Sanger Sequencing: Used to detect the presence of  $\beta$ -lactamase genes (e.g., blaKPC, blaCTX-M, blaTEM, blaSHV) and to identify mutations within these genes and in porin genes (ompK35/36).[6]
- Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance mechanisms, including novel gene mutations, plasmid-borne resistance determinants, and gene copy number variations.[7]
- Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of resistance-conferring genes, such as blaKPC.

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**Fig. 2:** Experimental workflow for resistance characterization.

## In Vitro and In Vivo Efficacy Models

- Time-Kill Assays: These assays evaluate the bactericidal activity of ceftazidime-avibactam over time. Bacterial cultures are exposed to various concentrations of the drug (e.g., 2x, 4x, 8x MIC), and bacterial counts (CFU/mL) are determined at different time points.[9][11]
- Hollow-Fiber Infection Model (HFIM): This dynamic in vitro model simulates human pharmacokinetic profiles to study the pharmacodynamics of the drug and the emergence of resistance over several days.[12]
- Animal Models (e.g., Murine Infection Model): In vivo models, such as thigh or lung infection models in mice, are used to assess the efficacy of ceftazidime-avibactam in a living organism. Efficacy is often measured by the reduction in bacterial burden in tissues (e.g., spleen, liver) compared to untreated controls.[9][11]

## Clinical Considerations and Future Directions

Ceftazidime-avibactam is a valuable agent for treating serious infections caused by KPC-Kp. [13] However, the emergence of resistance, even during therapy, is a growing concern.[7][14] This underscores the importance of appropriate dosing, infection control measures, and ongoing surveillance.[12]

Future research should focus on:

- Understanding the clinical impact of different resistance mechanisms.
- Developing rapid diagnostics to detect resistance.
- Investigating combination therapies to prevent the emergence of resistance.[15]
- Optimizing dosing strategies, potentially through therapeutic drug monitoring.[16]

## Conclusion

Ceftazidime-avibactam demonstrates potent in vitro activity against the majority of KPC-producing *Klebsiella pneumoniae* isolates. However, the pathogen's ability to develop resistance through various mechanisms necessitates a thorough understanding of its activity, robust surveillance, and judicious clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to

continue advancing our knowledge and strategies in combating this critical antibiotic resistance threat.

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